molecular formula C13H22N2O B1374216 N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline CAS No. 1489008-67-4

N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline

Cat. No.: B1374216
CAS No.: 1489008-67-4
M. Wt: 222.33 g/mol
InChI Key: KLGQQFHWLZYINH-UHFFFAOYSA-N
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Description

N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline is an organic compound with a complex structure that includes an amino group, a methoxy group, and a substituted aniline

Scientific Research Applications

N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: It may be used in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-methoxyaniline with 1-amino-3,3-dimethylbutan-2-yl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.

Mechanism of Action

The mechanism by which N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, influencing their activity. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-3,3-dimethylbutan-2-yl)-1,5-dimethyl-1H-pyrrole-2-carboxamide
  • tert-butyl (S)-(1-amino-3,3-dimethylbutan-2-yl)carbamate

Uniqueness

N-(1-amino-3,3-dimethylbutan-2-yl)-3-methoxyaniline is unique due to the presence of both an amino group and a methoxy group on the aniline ring

Properties

IUPAC Name

2-N-(3-methoxyphenyl)-3,3-dimethylbutane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O/c1-13(2,3)12(9-14)15-10-6-5-7-11(8-10)16-4/h5-8,12,15H,9,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGQQFHWLZYINH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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